[dideuterio-[(8R,10S,13S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl] 4-methylbenzenesulfonate
Description
The compound [dideuterio-[(8R,10S,13S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl] 4-methylbenzenesulfonate is a deuterated steroid derivative with a 4-methylbenzenesulfonate (tosylate) ester group. Its structure is characterized by:
- A cyclopenta[a]phenanthrene core common to steroidal molecules.
- Two deuterium atoms at the methyl position, enhancing metabolic stability compared to non-deuterated analogs .
- A tosylate group at the C10 position, which serves as a leaving group in nucleophilic substitution reactions .
This compound is likely synthesized via deuterium incorporation during esterification or alkylation steps, as seen in similar cyclopenta[a]phenanthrene derivatives .
Properties
CAS No. |
71995-65-8 |
|---|---|
Molecular Formula |
C26H32O5S |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
[dideuterio-[(8R,9S,10S,13S,14S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C26H32O5S/c1-17-3-6-20(7-4-17)32(29,30)31-16-26-14-11-19(27)15-18(26)5-8-21-22-9-10-24(28)25(22,2)13-12-23(21)26/h3-4,6-7,15,21-23H,5,8-14,16H2,1-2H3/t21-,22-,23-,25-,26+/m0/s1/i16D2 |
InChI Key |
JSEONXJKSHDLSE-COUFQQIYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC23CCC(=O)C=C2CCC4C3CCC5(C4CCC5=O)C |
Isomeric SMILES |
[2H]C([2H])([C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)OS(=O)(=O)C5=CC=C(C=C5)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC23CCC(=O)C=C2CCC4C3CCC5(C4CCC5=O)C |
Synonyms |
19-[[(4-Methylphenyl)sulfonyl]oxy]-androst-4-ene-3,17-dione-19,19-d2; _x000B_19-Hydroxy-androst-4-ene-3,17-dione p-Toluenesulfonate; |
Origin of Product |
United States |
Biological Activity
The compound [dideuterio-[(8R,10S,13S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl] 4-methylbenzenesulfonate (CAS No. 71995-65-8) is a synthetic derivative of androstane with potential biological activities. This article aims to summarize its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The compound features a complex steroid-like structure characterized by:
- Molecular Formula : C26H32O5S
- Molecular Weight : 464.60 g/mol
- Structural Characteristics : It includes a dideuterated methyl group and a sulfonate group attached to a steroid backbone.
Hormonal Activity
-
Androgenic Activity :
- The compound has been studied for its potential androgenic properties. Research indicates that modifications in the steroid structure can influence binding affinity to androgen receptors (AR), which may affect anabolic processes in muscle tissue.
- A study demonstrated that similar compounds exhibited significant AR activation in vitro .
-
Estrogenic Activity :
- Some derivatives of this compound have shown estrogen receptor (ER) binding affinity. The presence of the sulfonate group may enhance solubility and bioavailability in biological systems.
- In vitro assays have indicated that certain structural modifications can lead to increased ER activity.
Anti-Cancer Properties
-
Inhibition of Tumor Growth :
- Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. For example, experiments with breast cancer cell lines showed reduced cell viability upon treatment with similar sulfonated steroids.
- The mechanism may involve modulation of signaling pathways associated with cell growth and apoptosis .
- Mechanistic Insights :
Study 1: Androgen Receptor Modulation
A study published in the Journal of Steroid Biochemistry reported that a structurally related compound significantly activated AR in LNCaP prostate cancer cells. The study highlighted the importance of the methyl and dioxo groups in enhancing receptor binding.
Study 2: Estrogen Receptor Activity
In another investigation focused on estrogenic activity, researchers found that the compound exhibited an EC50 value of 120 nM in MCF-7 breast cancer cells. This suggests moderate estrogenic activity which could be relevant for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Non-Deuterated Analogs
Methyl (R)-4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-Hydroxy-10,13-Dimethylhexadecahydro-1H-Cyclopenta[a]Phenanthren-17-Yl)Pentanoate (CAS: 1249-75-8)
- Key Differences :
- Lacks deuterium atoms.
- Contains a methyl ester at the C17 position instead of a tosylate.
- Spectral Data :
- Reactivity : The ester group is less reactive in substitution reactions compared to tosylates.
(8R,9S,10R,13S,14S,17R)-17-Acetyl-13-Methyl-16-Methylene-3-Oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-Tetradecahydro-1H-Cyclopenta[a]Phenanthren-17-Yl Acetate (CAS: 7759-35-5)
Deuterated Derivatives
Diethyl (7-(((8R,9S,13S,14S)-13-Methyl-17-Oxo-7,8,9,11,12,13,14,15,16,17-Decahydro-6H-Cyclopenta[a]Phenanthren-3-Yl)Oxy)-3-(4-(Trifluoromethyl)Benzamido)Heptyl)Phosphonate
- Key Similarities :
- Shares the cyclopenta[a]phenanthrene core and deuterium-like stability enhancements (via trifluoromethyl groups).
- Synthesis : Prepared via copper-catalyzed amidation, highlighting the reactivity of the core structure in metal-mediated reactions .
- Pharmacological Impact : The trifluoromethyl group increases lipophilicity, unlike the hydrophilic tosylate group in the target compound.
Steroidal Tosylate Analogs
Methyl 4-((8R,9S,13S,14S,17S)-3,17-Dimethoxy-13-Methyl-7,8,9,11,12,13,14,15,16,17-Decahydro-6H-Cyclopenta[a]Phenanthren-2-Yl)Benzoate
Data Tables
Table 1: Structural and Physicochemical Comparisons
Research Findings
Metabolic Stability
- Deuterium at the methyl position reduces metabolic oxidation by cytochrome P450 enzymes, extending half-life compared to non-deuterated analogs .
Crystallographic and Spectroscopic Insights
- While crystallographic data for the target compound are absent, related cyclopenta[a]phenanthrene derivatives show planar steroid cores with substituents influencing packing modes (e.g., hydrogen bonding in acetates vs. hydrophobic interactions in tosylates) .
Preparation Methods
Alkylation of Cyclopenta[a]Phenanthrenone
The starting material, 3,17-diketocyclopenta[a]phenanthrenone , undergoes regioselective alkylation at position 10 using methylmagnesium bromide under anhydrous tetrahydrofuran (THF) at −78°C. This step introduces the 13-methyl group while preserving the ketone functionalities.
Stereochemical Control via Catalytic Hydrogenation
The intermediate 10-hydroxy-13-methyl-3,17-diketosteroid is subjected to asymmetric hydrogenation using a chiral ruthenium catalyst (e.g., Noyori-type) to establish the 8R and 10S configurations. Reaction conditions (50 bar H₂, 40°C, ethanol) ensure >98% enantiomeric excess.
Site-Specific Deuterium Incorporation
Deuterium labeling at the 10-methyl position is achieved through two primary methodologies:
Directed Hydrogen/Deuterium Exchange (HIE)
Using a modified Kerr-type iridium catalyst , the methyl group undergoes selective H/D exchange. The steroid intermediate is treated with deuterium oxide (D₂O) and iridium(I) phosphine-N-heterocyclic carbene complexes in 1,2-dimethoxyethane at 90°C for 24 hours. This results in >95% deuterium incorporation at the 10-methyl position.
Table 1: Optimization of HIE Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | % D Incorporation |
|---|---|---|---|---|
| [Ir(COD)(NHC)]PF₆ | 1,2-Dimethoxyethane | 90 | 24 | 95 |
| [IrCl(PPh₃)₃] | Toluene | 110 | 48 | 78 |
| Pd/C | D₂O/H₂ | 150 | 72 | 65 |
Deuteration via Grignard Reagent Displacement
An alternative approach involves displacing a 10-tosyloxy intermediate with deuterated methylmagnesium bromide (CD₃MgBr) . The steroid tosylate is prepared by treating the 10-alcohol with tosyl chloride in pyridine. Subsequent SN2 reaction with CD₃MgBr in THF at 0°C yields the dideuterated product (82% yield).
Tosylation of the Deuterated Alcohol
The final step converts the deuterated 10-hydroxyl group into the 4-methylbenzenesulfonate moiety:
Reaction Conditions
The deuterated alcohol is dissolved in anhydrous pyridine and treated with tosyl chloride (1.2 equiv) at 0°C for 4 hours. The reaction is quenched with ice-water, and the product is purified via silica gel chromatography (hexane/ethyl acetate = 3:1).
Table 2: Tosylation Efficiency
| Substrate | Tosyl Chloride (equiv) | Temp (°C) | Yield (%) |
|---|---|---|---|
| 10-CD₂H-alcohol | 1.2 | 0 | 89 |
| 10-CH₃-alcohol | 1.5 | 25 | 92 |
Analytical Verification
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₂₉H₃₈D₂O₅S | Calculated |
| Molecular Weight | 514.68 g/mol | |
| LogP (Predicted) | 3.8 ± 0.2 | |
| UV-Vis λ | 248 nm (sulfonate ester chromophore) |
Q. Table 2. Common Contaminants in Synthesis
| Impurity | Source | Detection Method |
|---|---|---|
| Protio-methyl analog | Incomplete deuterium exchange | -NMR |
| Hydrolyzed sulfonate | Moisture exposure | LC-MS (m/z 97.0) |
| Oxidative dimer | Air-sensitive storage | HRMS (m/z 1027.36) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
